molecular formula C17H27NO B1203261 8-Methoxy-n,n-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 3897-94-7

8-Methoxy-n,n-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B1203261
CAS No.: 3897-94-7
M. Wt: 261.4 g/mol
InChI Key: SPOMVKJPPZWHRF-UHFFFAOYSA-N
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Description

8-Methoxy-n,n-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by a methoxy group attached to the eighth position of the naphthalene ring and two propyl groups attached to the nitrogen atom of the amine group. Its molecular formula is C17H27NO, and it is often studied for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-n,n-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the naphthalene ring: This step involves the cyclization of suitable precursors to form the naphthalene ring structure.

    Introduction of the methoxy group: The methoxy group is introduced through a methylation reaction using reagents such as methyl iodide or dimethyl sulfate.

    Alkylation: The final step involves the alkylation of the amine group with propyl halides to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-n,n-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the amine group can be replaced by other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids, and aldehydes.

    Reduction: Reduced amine derivatives and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

8-Methoxy-n,n-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors and its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 8-Methoxy-n,n-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

8-Methoxy-n,n-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine can be compared with other similar compounds, such as:

    8-Methoxy-n,n-dipropyl-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but with the amine group attached to the first position of the naphthalene ring.

    8-Methoxy-n,n-dipropyl-1,2,3,4-tetrahydronaphthalen-3-amine: Similar structure but with the amine group attached to the third position of the naphthalene ring.

    8-Methoxy-n,n-dipropyl-1,2,3,4-tetrahydronaphthalen-4-amine: Similar structure but with the amine group attached to the fourth position of the naphthalene ring.

The uniqueness of this compound lies in its specific structural arrangement, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

8-methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-4-11-18(12-5-2)15-10-9-14-7-6-8-17(19-3)16(14)13-15/h6-8,15H,4-5,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOMVKJPPZWHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00959822
Record name 8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3897-94-7
Record name 1,2,3,4-Tetrahydro-8-methoxy-N,N-dipropyl-2-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3897-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methoxy-2-(di-n-propylamino)tetralin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003897947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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